3-(2-methylpropanesulfonyl)azetidine 3-(2-methylpropanesulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13499066
InChI: InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3
SMILES: CC(C)CS(=O)(=O)C1CNC1
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol

3-(2-methylpropanesulfonyl)azetidine

CAS No.:

Cat. No.: VC13499066

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methylpropanesulfonyl)azetidine -

Specification

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
IUPAC Name 3-(2-methylpropylsulfonyl)azetidine
Standard InChI InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3
Standard InChI Key WMBAMORKIGEUMI-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CNC1
Canonical SMILES CC(C)CS(=O)(=O)C1CNC1

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(2-methylpropanesulfonyl)azetidine is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. The sulfonyl group at the 3-position introduces strong electron-withdrawing characteristics, influencing reactivity and stability .

Structural Features

  • Azetidine core: A strained four-membered ring with a nitrogen atom at position 1.

  • Sulfonyl substituent: The 2-methylpropanesulfonyl group (–SO₂C(CH₃)₂CH₃) enhances electrophilicity and potential for hydrogen bonding, critical for biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₅NO₂SCalculated
Molecular Weight177.27 g/molCalculated
DensityNot reported
Boiling PointNot reported
SolubilityLikely polar organic solventsInferred

Synthesis and Functionalization

Classical Synthetic Routes

Azetidine derivatives are typically synthesized via ring-closing reactions or substitution of preformed azetidines. For sulfonylated variants, key methods include:

  • Sulfonylation of Azetidines:

    • Reaction of 3-aminoazetidine with 2-methylpropanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) .

    • Yields depend on steric hindrance from the sulfonyl group; optimized conditions may require elevated temperatures .

  • Strain-Release Photocatalysis:

    • Recent advances employ azabicyclo[1.1.0]butanes (ABBs) as precursors. Irradiation with visible light in the presence of an organic photosensitizer (e.g., 4CzIPN) induces radical-mediated ring expansion to form azetidines .

    • This method achieves up to 84% yield for structurally complex sulfonylated azetidines .

Table 2: Representative Synthesis Methods

MethodConditionsYield (%)Source
SulfonylationTsCl/KOH, THF, reflux60–75
Photocatalytic4CzIPN, blue LED, MeCN71–84
ZnX₂-mediatedZnI₂, DCM, rt62–74

Functionalization Strategies

  • Ring-Opening Reactions: ZnX₂ (X = I, OTf) mediates regioselective nucleophilic attack at the C2 position, yielding γ-iodoamines or tetrahydropyrimidines .

  • Cycloadditions: [4+2] Cycloaddition with nitriles forms tetrahydropyrimidines, leveraging the sulfonyl group’s electron-deficient nature .

Challenges and Future Directions

  • Stereocontrol: Achieving diastereoselectivity in sulfonylated azetidines remains challenging. Recent photocatalytic methods offer modest d.r. (up to 2.3:1) .

  • Biological Profiling: Limited data exist on the pharmacokinetics and toxicity of 3-(2-methylpropanesulfonyl)azetidine. In vivo studies are needed to validate therapeutic potential .

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